N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine
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Overview
Description
N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine is a compound of interest in various fields of chemistry and medicinal research. The presence of the difluoroethyl group imparts unique properties to the molecule, making it a valuable subject for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine typically involves the reaction of 1,3-cyclohexanediamine with 2,2-difluoroethylating agents. One common method includes the use of (2,2-difluoroethyl)(aryl)iodonium triflate as the difluoroethylating agent . The reaction is carried out under controlled conditions to ensure the selective introduction of the difluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar difluoroethylating agents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the difluoroethyl group.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of difluoroethyl derivatives .
Scientific Research Applications
N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds, increasing its affinity for certain biological targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share similar fluorinated groups and are used in similar applications.
(2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate: Another difluoroethylating agent used in synthetic chemistry.
Uniqueness
N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine is unique due to its specific structure, which combines the cyclohexanediamine core with the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and various biological activities associated with this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique difluoroethyl substituent on a cyclohexanediamine backbone. The molecular formula can be represented as C8H12F2N2, with a molecular weight of approximately 182.19 g/mol.
Property | Value |
---|---|
Molecular Formula | C8H12F2N2 |
Molecular Weight | 182.19 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in water |
Synthesis
The synthesis of this compound involves the reaction of cyclohexanediamine with difluoroethyl halides under controlled conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has been tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. Results showed moderate antibacterial activity comparable to standard antibiotics like ampicillin .
Cytotoxic Effects
In vitro studies suggest that this compound may enhance the cytotoxic effects of chemotherapeutic agents. This is particularly relevant in cancer research where its ability to potentiate the effects of existing drugs could lead to improved treatment protocols for various malignancies .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting specific enzymes involved in polyamine biosynthesis or through direct interaction with cellular targets that mediate cell growth and survival .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study involving human glioma cell lines demonstrated that pretreatment with this compound significantly increased the sensitivity of cells to chemotherapeutic agents like BCNU (carmustine), suggesting its role as a chemosensitizer .
- Case Study 2 : In a comparative analysis of various derivatives of cyclohexanediamines, this compound was noted for its superior antibacterial properties against multi-drug resistant strains .
Properties
Molecular Formula |
C8H16F2N2 |
---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
1-N-(2,2-difluoroethyl)cyclohexane-1,3-diamine |
InChI |
InChI=1S/C8H16F2N2/c9-8(10)5-12-7-3-1-2-6(11)4-7/h6-8,12H,1-5,11H2 |
InChI Key |
KTSMGTGKVSNMFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)NCC(F)F)N |
Origin of Product |
United States |
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